Ethyl 2-aminoquinoline-3-carboxylate
Overview
Description
Ethyl 2-aminoquinoline-3-carboxylate is a useful research chemical . It has a molecular weight of 216.24 and its molecular formula is C12H12N2O2 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to this compound under reflux in acetic acid with iron powder as the reducing agent . The optimum molar ratio of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to iron powder is 1 to 5 .Molecular Structure Analysis
The InChI code for this compound is1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14)
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 135-137°C .Scientific Research Applications
Novel Synthesis Approaches
Ethyl 2-aminoquinoline-3-carboxylate and its derivatives have been explored in various novel synthesis approaches. For instance, a novel method for synthesizing substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate has been developed. This process involves the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by action of silylating or acylating agents, leading to 3-aminoquinoline carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Potential Antibacterial Agents
This compound compounds have been examined for their potential as antibacterial agents. A study created ethyl-2-chloroquinoline-3-carboxylates and tested them against bacteria like Bacillus subtilis and Vibrio cholera, finding moderate antibacterial activity (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Synthesis of Key Intermediates
This compound is a key intermediate in the synthesis of various chemical compounds. For example, ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, a critical intermediate for preparing 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile, was efficiently synthesized through a one-pot process involving ortho-aminobenzaldehydes (Wang, Boschelli, Johnson, & Honores, 2004).
Process Improvement in Synthesis
Another study focused on improving the synthesis process of this compound, achieving a high yield of the target compound. This process involved the conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to this compound using iron powder as a reducing agent (Yan-ping, 2011).
Development of Antiallergy Agents
This compound derivatives have also been explored in the development of antiallergy agents. One study synthesized ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, showing significant antiallergy activity, surpassing disodium cromoglycate in efficacy (Althuis, Moore, & Hess, 1979).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-aminoquinoline-3-carboxylate are not explicitly mentioned in the available literature, quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry , suggesting potential future directions in these areas.
Mechanism of Action
Target of Action
Ethyl 2-aminoquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Quinoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 2-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with quinoline-binding proteins, which are involved in various cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target proteins . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These effects collectively contribute to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific target proteins, leading to conformational changes that affect their activity . This binding can result in the inhibition of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function, including enhanced cell proliferation and reduced apoptosis . At higher doses, this compound can exhibit toxic or adverse effects, such as increased cell death and disruption of normal cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the quinoline metabolic pathway, leading to changes in the production and utilization of key metabolites . These interactions play a crucial role in the overall metabolic regulation within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins . These processes are essential for the proper functioning and activity of this compound within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interactions with target proteins and the modulation of cellular processes . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-aminoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSVSQLRSMHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300677 | |
Record name | ethyl 2-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36926-83-7 | |
Record name | 36926-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for Ethyl 2-aminoquinoline-3-carboxylate based on current research?
A1: A recent study [] demonstrated an optimized synthesis of this compound. The researchers converted 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate to the target compound using iron powder as a reducing agent in refluxing acetic acid. The study identified a 1:5 molar ratio of 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate to iron powder as optimal, achieving a 94.7% yield. The structure of the synthesized compound was confirmed via ¹H NMR and GC-MS.
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